N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acids linked together, forming a peptide chain. The presence of the diaminomethylidene group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the formation of amine groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-glutaminyl-L-alanine is a complex peptide compound that incorporates multiple amino acids, suggesting significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.
Structure and Composition
The compound features a central N~5~-(diaminomethylidene) moiety linked to L-ornithyl , L-alanyl , L-glutaminyl , and L-alanine residues. Its molecular formula is C17H30N8O5 with a molecular weight of approximately 398.55 g/mol. The structure implies potential roles in protein synthesis and various metabolic pathways, as amino acids are crucial in numerous physiological processes.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C17H30N8O5 |
Molecular Weight | 398.55 g/mol |
Amino Acid Composition | L-ornithyl, L-alanyl, L-glutaminyl, L-alanine |
The biological activity of this compound can be attributed to its amino acid composition, which may influence various cellular processes:
- Protein Synthesis : As a peptide, it may play a role in the synthesis of proteins critical for cellular function.
- Metabolic Pathways : The presence of glutamine and alanine suggests involvement in energy metabolism and nitrogen balance.
- Immune Modulation : Research indicates that glutamine supplementation can enhance immune responses, particularly during stress or illness .
Case Studies and Research Findings
- Glutamine Supplementation : A study demonstrated that L-alanyl-L-glutamine supplementation improved the infectious morbidity in patients with secondary peritonitis. The treatment group showed better nitrogen balance and reduced infectious complications compared to the control group .
- Neuroprotective Effects : Another investigation into glutamine dipeptide's effects indicated a neuroprotective role against chemotherapy-induced neurotoxicity in patients treated with oxaliplatin. The results suggested that glutamine supplementation could mitigate side effects without compromising treatment efficacy .
- Performance Enhancement : Research on dipeptides similar to this compound has shown that they can enhance athletic performance by improving fluid and electrolyte uptake during dehydration stress .
Table 2: Summary of Key Research Findings
Synthesis Methods
The synthesis of this compound can be achieved through various peptide coupling techniques, often involving:
- Solid-phase peptide synthesis (SPPS) : A common method for synthesizing peptides where amino acids are sequentially added to a growing chain attached to a solid support.
- Solution-phase synthesis : Involves the coupling of protected amino acids in solution, followed by deprotection steps to yield the final product.
These methods allow for the precise control over the peptide sequence and purity, essential for studying biological activity.
Properties
CAS No. |
798541-10-3 |
---|---|
Molecular Formula |
C17H32N8O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H32N8O6/c1-8(23-14(28)10(18)4-3-7-22-17(20)21)13(27)25-11(5-6-12(19)26)15(29)24-9(2)16(30)31/h8-11H,3-7,18H2,1-2H3,(H2,19,26)(H,23,28)(H,24,29)(H,25,27)(H,30,31)(H4,20,21,22)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
JAJWBSPYIDNMAT-NAKRPEOUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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